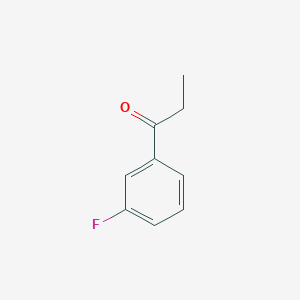

3'-Fluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMOHVRRKYJFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334578 | |

| Record name | 3'-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-67-4 | |

| Record name | 3'-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorination in Chemical Synthesis

An In-depth Technical Guide to 3'-Fluoropropiophenone (CAS 455-67-4) for Advanced Research & Development

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated compounds indispensable tools for the development of novel pharmaceuticals and high-performance materials.[1] this compound, also known as 1-(3-fluorophenyl)propan-1-one, stands out as a particularly valuable fluorinated building block.[2][3] Its structure offers a versatile scaffold for synthetic elaboration, making it a critical intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, applications, and handling of this important chemical entity.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of all subsequent research. This compound is typically a light yellow liquid or a low-melting solid at room temperature.[2][4] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 455-67-4 | [5][6][7][8] |

| Molecular Formula | C₉H₉FO | [2][5][6][7][8] |

| Molecular Weight | 152.17 g/mol | [2][5][6][7][8] |

| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [5][6][8] |

| Synonyms | Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone | [2][3][6][9][10] |

| Appearance | Light yellow liquid or solid | [2] |

| Melting Point | 21 °C | [2][4][10][11] |

| Boiling Point | 94-96 °C at 5 mmHg | [2][4][11][12] |

| Density | ~1.074 g/cm³ (Predicted) | [4][11] |

| Refractive Index (n20D) | ~1.505 | [2][6][11][12] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][11] |

Spectroscopic Signature for Structural Verification

Spectroscopic data provides an unambiguous fingerprint for the molecule.

-

¹H NMR (CDCl₃): The proton NMR spectrum is a key identifier. A typical spectrum shows a triplet around δ=1.3 ppm corresponding to the methyl (-CH₃) protons and a quartet around δ=2.95 ppm for the methylene (-CH₂-) protons of the ethyl group.[13] The aromatic region between δ=7.25-7.75 ppm will display complex multiplets corresponding to the four protons on the fluorinated phenyl ring.[13] The splitting patterns are influenced by both proton-proton coupling and the through-bond coupling to the fluorine atom.

-

Mass Spectrometry (GC-MS): Under electron ionization, the molecule fragments in a predictable manner. The mass spectrum typically shows a prominent peak for the acylium ion at m/z 123, resulting from the loss of the ethyl group (C₂H₅).[5] This is a characteristic fragmentation for propiophenone derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Additionally, C-F bond stretching vibrations will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.[5][8]

Synthesis and Reactivity: A Practical Approach

This compound is most commonly synthesized via the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of oxidant is key to achieving high yield and purity.

Experimental Protocol: Jones Oxidation

The Jones oxidation is a robust and scalable method for converting secondary alcohols to ketones. The causality for this choice lies in the reagent's high reactivity and the straightforward workup procedure.

Objective: To synthesize this compound from 1-(3-fluorophenyl)propan-1-ol.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(3-fluorophenyl)propan-1-ol (1 equivalent) in acetone. Cool the solution to 0-10 °C using an ice bath. Causality: Low temperature is maintained to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The solution will typically change color from orange/red to green as the Cr(VI) is reduced to Cr(III).[13]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[13] Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13] Filter and concentrate the solvent in vacuo to yield crude this compound, which can be further purified by vacuum distillation if necessary.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile chemical intermediate. The presence of the ketone functional group allows for a wide array of subsequent chemical transformations, while the fluorine atom imparts beneficial properties to the final molecule.

Keystone Intermediate for Pharmaceuticals

This compound is a frequently utilized starting material in multi-step syntheses of APIs.[2]

-

Analgesics and Anti-Inflammatory Agents: It serves as a precursor for complex molecules designed to treat pain and inflammation.[2]

-

Bupropion Intermediate: It is cited as an intermediate in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[11]

-

CNS Agents: The fluorophenyl motif is common in drugs targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration and improve binding affinity to neurological targets.[14]

The strategic rationale for using this fluorinated building block is threefold:

-

Metabolic Blocking: The strong C-F bond can prevent oxidative metabolism at the meta-position of the phenyl ring, increasing the drug's half-life.[14]

-

Reactivity Modulation: The ketone can be readily converted into other functional groups (e.g., amines, hydrazones, or reduced to an alcohol) to build molecular complexity.

-

Property Tuning: Fluorine's high electronegativity alters the electronic properties of the aromatic ring, which can fine-tune the pKa of nearby functional groups or enhance binding interactions with target proteins.[14]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant and requires careful handling.

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.

| Hazard Code | Statement | Classification |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |

| Source: Aggregated GHS information from ECHA C&L Inventory.[5] |

Protocol for Safe Handling and Storage

Adherence to the following protocol is essential to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) before handling.[4][15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][17][18][19]

-

Dispensing: As it can be a liquid or low-melting solid, gently warm the container if solidified. Dispense carefully to avoid splashes.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[15][19] Do not let the product enter drains.[15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][15][16][19]

-

Skin: Wash off immediately with soap and plenty of water.[15][16][19]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[4][16][17][18][19] Recommended storage is at room temperature.[2][4][11]

Conclusion

This compound (CAS 455-67-4) is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and the inherent advantages conferred by its fluorine substituent make it an invaluable asset in pharmaceutical development and advanced material science. For research and drug development professionals, a thorough understanding of its characteristics, synthesis, and safe handling is essential for unlocking its full potential in creating the next generation of innovative chemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 455-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. scbt.com [scbt.com]

- 8. 3-Fluoropropiophenone [webbook.nist.gov]

- 9. 3-Fluoropropiophenone cas 455-67-4 [minglangchem.com]

- 10. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]

- 11. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]

- 12. 455-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 3-CHLORO-4'-FLUOROPROPIOPHENONE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. cochise.edu [cochise.edu]

3'-Fluoropropiophenone: A Linchpin in Modern Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3'-Fluoropropiophenone (CAS No. 455-67-4) has garnered significant attention as a versatile and highly valuable intermediate. Its utility spans the synthesis of blockbuster pharmaceuticals to the exploration of novel psychoactive compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, delving into its fundamental properties, key synthetic applications, and the underlying chemical principles that dictate its reactivity and utility. We will explore its pivotal role in the synthesis of the widely prescribed antidepressant, bupropion, and its emerging significance in the development of novel therapeutic agents and research chemicals.

Compound Profile: Physicochemical and Spectroscopic Data

This compound, systematically named 1-(3-fluorophenyl)propan-1-one, is a ketone derivative characterized by a fluorine atom at the meta-position of the phenyl ring.[1][2][3][4] This substitution profoundly influences the electronic properties of the molecule, thereby impacting its reactivity and the physiological activity of its downstream derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-67-4 | [2] |

| Molecular Formula | C₉H₉FO | [2][4] |

| Molecular Weight | 152.17 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 17-19 °C | |

| Boiling Point | 218 °C | |

| Density | 1.009 g/mL | |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data provides a reference for its spectral signature.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons, with splitting patterns influenced by the fluorine substituent. |

| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons of the ethyl group, and aromatic carbons, with the C-F coupling constants providing valuable structural information. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching vibration and C-F bond stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

The Strategic Role of the 3'-Fluoro Substituent in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The 3'-fluoro substitution in propiophenone derivatives offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the final drug product.

-

Enhanced Receptor Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as amino acid residues in receptor binding pockets. This can enhance the potency and selectivity of a drug.

-

Improved Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.[5]

Core Application: Synthesis of Bupropion

The most prominent and well-documented application of this compound is as a key starting material in the synthesis of Bupropion, a widely prescribed atypical antidepressant and smoking cessation aid.[6] The synthesis typically proceeds through a multi-step pathway involving α-halogenation followed by nucleophilic substitution.

Synthetic Pathway Overview

The synthesis of Bupropion from this compound can be conceptually broken down into two primary transformations:

-

α-Bromination: The first step involves the selective bromination of the carbon atom alpha to the carbonyl group. This is a critical step that introduces a leaving group, setting the stage for the subsequent amination reaction.

-

Nucleophilic Substitution (Amination): The α-bromo intermediate is then reacted with tert-butylamine, which acts as a nucleophile, displacing the bromide ion to form the Bupropion free base.

Caption: Synthetic pathway of Bupropion from this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of Bupropion hydrochloride from this compound. Note: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

Step 1: α-Bromination of this compound

-

Dissolve this compound (1.0 equivalent) in a suitable solvent, such as dichloromethane or acetic acid.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature, while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude α-bromo-3'-fluoropropiophenone, which can be used in the next step without further purification.

Step 2: Amination and Salt Formation to Yield Bupropion Hydrochloride

-

Dissolve the crude α-bromo-3'-fluoropropiophenone in a suitable solvent, such as acetonitrile.

-

Add an excess of tert-butylamine (typically 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.

-

Filter the reaction mixture to remove the tert-butylamine hydrobromide salt that precipitates out.

-

Concentrate the filtrate under reduced pressure to obtain the crude Bupropion free base.

-

Dissolve the crude free base in a suitable solvent, such as isopropanol or ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent to precipitate Bupropion hydrochloride.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Broader Applications in Drug Discovery and Research

While the synthesis of Bupropion is its most notable application, the chemical versatility of this compound extends to the synthesis of other classes of compounds with potential therapeutic value.

Precursor for Analgesic and Anti-inflammatory Agents

Propiophenone derivatives are known to be precursors for various analgesic and anti-inflammatory agents.[7][8][9][10][11] The 3'-fluoro substituent can be strategically employed to enhance the potency and pharmacokinetic profile of these compounds. The synthesis of such agents often involves the modification of the propiophenone backbone to introduce pharmacophores known to interact with targets involved in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.

Synthesis of Substituted Cathinones and Research Chemicals

This compound can also serve as a precursor for the synthesis of substituted cathinones, a class of psychoactive compounds. These molecules are structurally related to the naturally occurring stimulant cathinone found in the khat plant. The synthesis of these compounds typically involves similar reaction pathways as the synthesis of Bupropion, with variations in the amine nucleophile used in the substitution step. It is imperative to note that the synthesis and distribution of many substituted cathinones are regulated or prohibited in numerous jurisdictions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information for this compound

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Source:[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern organic synthesis and drug discovery. Its role as a key intermediate in the production of Bupropion underscores its industrial importance. Beyond this established application, its potential as a precursor for a diverse range of therapeutic agents, including analgesics and anti-inflammatory drugs, continues to be an area of active research. As our understanding of the nuanced effects of fluorine on molecular properties deepens, the demand for versatile fluorinated building blocks like this compound is poised to grow. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this compound is not merely beneficial but essential for driving innovation in the pharmaceutical and chemical sciences.

References

-

This compound | C9H9FO | CID 521183. PubChem. [Link]

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. [Link]

-

This compound | CAS#:455-67-4. Chemsrc. [Link]

-

TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. PubMed. [Link]

-

Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. PubMed. [Link]

- US20090012328A1 - Process for preparing bupropion hydrochloride.

-

Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed. [Link]

-

Supplementary Information for The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technol. Royal Society of Chemistry. [Link]

-

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]

-

Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.. International Association for the Study of Pain (IASP). [Link]

-

(PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]

- CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.

-

Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. PubMed Central. [Link]

Sources

- 1. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]

- 4. jk-sci.com [jk-sci.com]

- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

3'-Fluoropropiophenone synthesis from fluorobenzene

An In-depth Technical Guide on the Synthesis of 3'-Fluoropropiophenone

Part 1: Introduction and Strategic Imperatives

Profile of this compound: A Key Pharmaceutical Intermediate

This compound, also known as 1-(3-fluorophenyl)propan-1-one (CAS No. 455-67-4), is a fluorinated aromatic ketone of significant interest to the scientific community.[1][2][3] Its utility stems from its role as a versatile building block in the synthesis of complex organic molecules.[1][3] The presence of the fluorine atom at the meta position of the phenyl ring imparts unique physicochemical properties, such as enhanced metabolic stability, increased bioavailability, and altered receptor binding affinity in derivative compounds.[4] Consequently, this compound is a crucial intermediate in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in the creation of advanced agrochemicals and specialty polymers.[1][3][4]

The Regiochemical Challenge: Why Direct Synthesis from Fluorobenzene is Problematic

The user's topic specifies the synthesis of this compound from fluorobenzene. A chemically rigorous analysis must first address the inherent challenge of this transformation. The most direct conceptual route would be a Friedel-Crafts acylation of fluorobenzene with propionyl chloride or a related acylating agent.[5][6]

However, the principles of electrophilic aromatic substitution (EAS) dictate the regiochemical outcome of such a reaction. The fluorine substituent on the benzene ring is an ortho-, para-directing group. Although it is a deactivating group due to its high electronegativity (inductive effect), its lone pairs of electrons can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Attack at the meta position lacks this resonance stabilization and is therefore significantly less favorable.

Consequently, a direct Friedel-Crafts acylation of fluorobenzene would yield primarily 4'-fluoropropiophenone (the para product) and a smaller amount of 2'-fluoropropiophenone (the ortho product), not the desired 3'- (meta) isomer. To achieve the target molecule, a more nuanced, multi-step synthetic strategy is required that circumvents this regiochemical constraint. This guide details two such field-proven, logical pathways.

Part 2: Primary Synthesis Route via Directed Nitration

This pathway represents a classic and reliable method for introducing functional groups at the meta position by leveraging the powerful meta-directing effect of a carbonyl group. The synthesis begins with benzene, which is first acylated. The resulting ketone then directs a subsequent nitration to the meta position. Finally, the nitro group is converted to the target fluorine atom via a diazonium salt intermediate.

Pathway Overview

Caption: Multi-step synthesis of this compound starting from benzene.

Mechanistic Insights

-

Step 1: Friedel-Crafts Acylation of Benzene: The synthesis begins by forming the carbon skeleton. Propionyl chloride is activated by a strong Lewis acid, typically aluminum trichloride (AlCl₃), to form a resonance-stabilized acylium ion.[7][8] This potent electrophile is then attacked by the nucleophilic π-system of the benzene ring to form propiophenone.[8][9] Unlike Friedel-Crafts alkylation, the ketone product is a Lewis base that complexes with the AlCl₃ catalyst, necessitating the use of stoichiometric amounts of the catalyst.[7] This complex is hydrolyzed during aqueous workup.[7]

-

Step 2: Meta-Selective Nitration: With the propiophenone backbone established, the next step leverages the directing power of the carbonyl group. The propanoyl group is strongly deactivating and a powerful meta-director. This electronic effect overcomes the weak ortho-, para-directing influence of the alkyl portion, ensuring that the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acid) adds almost exclusively at the meta position to yield 3-nitropropiophenone.

-

Step 3 & 4: The Schiemann Reaction: The conversion of the nitro group to fluorine is a two-part process. First, the nitro group is reduced to an amine using a standard reducing agent like tin metal in hydrochloric acid, yielding 3-aminopropiophenone. Second, this primary aromatic amine is converted to the target fluoro-compound via the Balz-Schiemann reaction. The amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with fluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. Gentle heating of this isolated salt decomposes it, releasing nitrogen gas and yielding the desired this compound.

Detailed Experimental Protocol

A. Synthesis of Propiophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.25 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂), cool the mixture to 0 °C in an ice bath.

-

Add benzene (1.5 eq.) to the suspension.

-

Slowly add propionyl chloride (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC for the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude propiophenone, which can be purified by vacuum distillation.

B. Synthesis of 3-Nitropropiophenone

-

To a flask containing propiophenone (1.0 eq.), add concentrated sulfuric acid (approx. 3 eq.) and cool to 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not exceed 15 °C.

-

Stir the reaction at room temperature for 1-2 hours until completion.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-nitropropiophenone. Recrystallization from ethanol may be necessary for further purification.

C. Synthesis of 3-Aminopropiophenone

-

In a round-bottom flask, suspend 3-nitropropiophenone (1.0 eq.) and granular tin (2.5-3.0 eq.) in ethanol.

-

Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture at reflux for 2-3 hours.

-

Cool the mixture and make it strongly basic by adding a concentrated NaOH solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-aminopropiophenone.

D. Synthesis of this compound (Schiemann Reaction)

-

Dissolve 3-aminopropiophenone (1.0 eq.) in a mixture of concentrated HCl and water. Cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt solution.

-

In a separate vessel, cool a 48% solution of fluoroboric acid (HBF₄) (2.5 eq.).

-

Slowly add the cold diazonium salt solution to the cold HBF₄. A precipitate of the diazonium tetrafluoroborate salt will form.

-

Stir for 30 minutes, then filter the salt and wash with cold water, ethanol, and diethyl ether.

-

Dry the salt thoroughly. Place the dry salt in a flask and heat gently until decomposition begins (evolution of N₂ gas).

-

The resulting crude oil is the product. Purify by vacuum distillation to obtain pure this compound.

Part 3: Alternative Synthesis via Grignard Reaction

This alternative pathway is more convergent and relies on forming the C-C bond between a pre-functionalized fluorinated aromatic ring and the propionyl group. The key reaction is the addition of an ethyl Grignard reagent to 3-fluorobenzonitrile.

Pathway Overview

Caption: Convergent synthesis using a Grignard reaction with 3-fluorobenzonitrile.

Detailed Experimental Protocol

This protocol is adapted from established methods for Grignard reactions with nitriles.[2]

-

Ensure all glassware is oven-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).

-

Prepare the Grignard reagent, ethylmagnesium bromide, by reacting bromoethane with magnesium turnings in anhydrous diethyl ether or THF.

-

In a separate flask, dissolve 3-fluorobenzonitrile (1.0 eq.) in anhydrous ether/THF.

-

Cool the nitrile solution in an ice bath and slowly add the prepared ethylmagnesium bromide solution (1.1 eq.) via an addition funnel.

-

After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure complete formation of the intermediate imine-magnesium salt.

-

Cool the reaction mixture back to 0 °C and quench by slowly adding aqueous acid (e.g., 10% H₂SO₄ or NH₄Cl solution). This will hydrolyze the imine to the ketone.

-

Stir vigorously for 1 hour.

-

Separate the organic layer. Extract the aqueous layer with additional ether/THF.

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Part 4: Data Summary and Troubleshooting

Quantitative Data Summary

| Reagent/Product | Formula | Molar Mass ( g/mol ) | Key Role |

| Fluorobenzene | C₆H₅F | 96.10 | Conceptual Starting Mat. |

| Propionyl Chloride | C₃H₅ClO | 92.52 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | Grignard Substrate |

| Ethylmagnesium Bromide | C₂H₅MgBr | 133.32 | Grignard Reagent |

| This compound | C₉H₉FO | 152.17 | Target Product |

Troubleshooting & Optimization

-

Issue: Low Yield in Friedel-Crafts Acylation: This can be due to moisture deactivating the AlCl₃ catalyst.[10] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[10]

-

Issue: Polyacylation: While the first acyl group deactivates the ring, making a second acylation less favorable, harsh conditions can promote it.[10] Use a stoichiometric amount or only a slight excess (1.1 eq.) of the acylating agent and monitor the reaction to avoid prolonged reaction times.[10]

-

Issue: Incomplete Grignard Reaction: The magnesium metal must be of high quality and activated. The solvent must be scrupulously dry. If the reaction is sluggish, a small crystal of iodine can be added to initiate it.

-

Issue: Low Yield in Schiemann Reaction: The diazonium tetrafluoroborate salt must be completely dry before thermal decomposition. The presence of water can lead to phenol formation as a major side product.

Part 5: Conclusion

The synthesis of this compound from fluorobenzene is not achieved through a direct acylation due to the ortho-, para-directing nature of the fluorine substituent. This guide provides two robust, multi-step pathways that address this regiochemical challenge. The first, a linear synthesis starting from benzene, utilizes the meta-directing power of a ketone to install a nitro group that is subsequently converted to fluorine. The second, a convergent approach, employs a Grignard reaction on a pre-functionalized meta-fluorinated precursor. The choice of route depends on the availability of starting materials, scalability, and the specific capabilities of the laboratory. Both methods are grounded in fundamental principles of organic synthesis and provide reliable access to this valuable pharmaceutical intermediate.

References

-

ResearchGate, "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates," ResearchGate. [Link]

-

International Journal of Advanced Chemistry Research, "Review on friedel-crafts acylation of benzene derivatives using various catalytic systems," ijacr.com. [Link]

- Google Patents, "CN101462931A - Method for acylating fluorobenzene," Google P

-

Wikipedia, "Friedel–Crafts reaction," Wikipedia. [Link]

-

Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry. [Link]

-

YouTube, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution," YouTube. [Link]

-

PubChem, "this compound," National Institutes of Health. [Link]

-

ResearchGate, "3-Chloropropiophenone," ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3'-Fluoropropiophenone: Properties, Reactivity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of foundational knowledge when working with key chemical intermediates. 3'-Fluoropropiophenone is one such compound, a versatile building block whose utility in pharmaceutical synthesis and materials science is continually expanding. This guide is crafted not as a rigid encyclopedia, but as a practical, in-depth resource for the laboratory professional. It moves beyond a simple recitation of facts to explain the why—the causal relationships behind its spectral characteristics, its reactivity, and the protocols we use to analyze it. Every piece of data and every protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The aim is to provide you, the researcher, with the expertise and confidence to effectively utilize this compound in your own critical work.

Core Molecular and Physical Characteristics

This compound, with the systematic IUPAC name 1-(3-fluorophenyl)propan-1-one, is an aromatic ketone distinguished by a fluorine atom at the meta-position of the phenyl ring.[1] This single atomic substitution has profound effects on the molecule's electronic properties and, consequently, its chemical behavior.

Structural and General Properties

The fundamental properties of this compound are summarized below. Its melting point of 21°C means it can exist as either a low-melting solid or a colorless to yellow liquid/oil under typical laboratory conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 455-67-4 | [1][3] |

| Molecular Formula | C₉H₉FO | [1][3] |

| Molecular Weight | 152.17 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid or low-melting solid | [2] |

| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [1][4] |

| Synonyms | Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone | [2][4] |

Physicochemical Data

The physicochemical properties are crucial for predicting behavior in reaction mixtures and analytical systems. The LogP value of approximately 2.3 indicates moderate lipophilicity.

| Property | Value | Source(s) |

| Melting Point | 21 °C | [2] |

| Boiling Point | 94-96 °C (at 5 mmHg) | [2] |

| Density | ~1.1 g/cm³ | |

| Refractive Index (n20/D) | ~1.505 | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |

| LogP | 2.30 | |

| Solubility | Soluble in chloroform, ethyl acetate. | [2] |

Note: Quantitative solubility data in common organic solvents is not widely published. Based on its structure, it is expected to be freely soluble in polar aprotic solvents like acetone, THF, and acetonitrile, as well as chlorinated solvents and aromatic hydrocarbons like toluene. It is expected to have low solubility in water.

Spectroscopic Profile: A Detailed Interpretation

Spectroscopic analysis provides an empirical fingerprint of a molecule. For this compound, the interplay between the aromatic ring, the carbonyl group, and the fluorine atom creates a distinct and interpretable spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this compound. The presence of ¹⁹F introduces characteristic couplings that are invaluable for unambiguous assignment.

-

δ ~7.7-7.8 ppm (dt, 1H, H-2') : This signal, a doublet of triplets, corresponds to the proton ortho to the carbonyl group. It is deshielded by the carbonyl's anisotropic effect. The triplet splitting arises from coupling to H-4' and H-6' (J≈7.6 Hz), and the doublet splitting is due to the smaller four-bond coupling to the fluorine atom (⁴JHF ≈ 2.0 Hz).

-

δ ~7.6-7.7 ppm (ddd, 1H, H-6') : This proton, also ortho to the carbonyl, appears as a doublet of doublet of doublets. It couples to H-5' (³JHH ≈ 8.0 Hz), H-2' (⁴JHH ≈ 1.5 Hz), and importantly, to the fluorine atom (³JHF ≈ 9.0 Hz).

-

δ ~7.4-7.5 ppm (td, 1H, H-5') : The proton para to the carbonyl group appears as a triplet of doublets. The large triplet splitting is from coupling to its ortho neighbors H-4' and H-6' (J≈8.0 Hz), and the doublet splitting is from the three-bond coupling to fluorine (³JHF ≈ 5.5 Hz).

-

δ ~7.2-7.3 ppm (tdd, 1H, H-4') : This proton, meta to the carbonyl and ortho to the fluorine, is the most complex. It shows coupling to H-5' (³JHH ≈ 8.0 Hz), H-2' (³JHH ≈ 7.6 Hz), H-6' (⁵JHH ≈ 2.5 Hz), and the large ortho coupling to fluorine (²JHF ≈ 9.0 Hz).

-

δ ~2.9-3.0 ppm (q, 2H, -CO-CH₂-CH₃) : The methylene protons adjacent to the carbonyl group appear as a quartet due to coupling with the neighboring methyl protons (³JHH ≈ 7.2 Hz).

-

δ ~1.2 ppm (t, 3H, -CO-CH₂-CH₃) : The terminal methyl protons appear as a triplet, coupled to the adjacent methylene protons (³JHH ≈ 7.2 Hz).

Carbon-fluorine coupling is a key feature, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.

| Carbon Atom | Predicted δ (ppm) | C-F Coupling (JCF) | Rationale |

| C=O | ~199 | ⁴JCF ≈ 3-4 Hz | Typical chemical shift for an aryl ketone carbonyl. |

| C-1' | ~139 | ²JCF ≈ 7-8 Hz | The ipso-carbon attached to the carbonyl group. |

| C-3' | ~163 | ¹JCF ≈ 245-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| C-5' | ~130 | ³JCF ≈ 8-9 Hz | Aromatic CH carbon. |

| C-2' | ~124 | ³JCF ≈ 2-3 Hz | Aromatic CH carbon. |

| C-6' | ~120 | ²JCF ≈ 21-22 Hz | Aromatic CH carbon ortho to the fluorine. |

| C-4' | ~115 | ²JCF ≈ 21-22 Hz | Aromatic CH carbon ortho to the fluorine, shielded by fluorine's electron-donating resonance effect. |

| -CH₂- | ~32 | ⁵JCF ≈ 1-2 Hz | Aliphatic carbon adjacent to the carbonyl. |

| -CH₃ | ~8.5 | No significant coupling | Terminal aliphatic carbon. |

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups. The electron-withdrawing nature of the fluorine atom and the carbonyl group influences the exact position of the absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| ~3070 | Medium-Weak | C-H Stretch | Aromatic C-H stretching. |

| ~2980, ~2940 | Medium | C-H Stretch | Asymmetric and symmetric stretching of the aliphatic CH₂ and CH₃ groups. |

| ~1690 | Strong, Sharp | C=O Stretch | The strong absorption is characteristic of a conjugated ketone. The position is slightly higher than a non-fluorinated analogue due to the inductive electron withdrawal by fluorine. |

| ~1610, ~1585 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1250 | Strong | C-F Stretch | A strong, characteristic band for the aryl-fluorine bond stretch. |

| ~1220 | Strong | C-CO-C Stretch | Asymmetric stretching of the ketone backbone. |

| ~790, ~700 | Strong | C-H Bend | Out-of-plane bending for the 1,3-disubstituted aromatic ring. |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound (M.W. 152.17) undergoes predictable fragmentation, providing a fingerprint for identification.

-

Molecular Ion (M⁺˙), m/z = 152 : The parent peak, corresponding to the intact molecule radical cation. Its presence confirms the molecular weight.

-

Base Peak, m/z = 123 : This peak arises from the loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage. This is a very favorable fragmentation for ketones, forming the stable 3-fluorobenzoyl cation.

-

Fragment, m/z = 95 : This significant fragment is formed from the benzoyl cation (m/z 123) by the loss of carbon monoxide (CO, 28 Da), resulting in the 3-fluorophenyl cation.

-

Fragment, m/z = 75 : Loss of a fluorine radical (•F, 19 Da) from the 3-fluorophenyl cation (m/z 95) can lead to the benzyne cation fragment.

The fragmentation pathway can be visualized as a logical cascade originating from the molecular ion.

Caption: Key fragmentation pathway of this compound in EI-MS.

Synthesis and Chemical Reactivity

The reactivity of this compound is governed by three main centers: the aromatic ring, the electrophilic carbonyl carbon, and the acidic α-protons. The fluorine atom primarily exerts its influence through a strong inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+R).

Common Synthetic Routes

This compound is typically prepared via Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like AlCl₃.

Caption: Synthesis via Friedel-Crafts acylation.

An alternative laboratory-scale synthesis involves the oxidation of 1-(3-fluorophenyl)propan-1-ol with an oxidizing agent like Jones reagent (CrO₃/H₂SO₄ in acetone).

Key Reactions and Mechanistic Insights

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, which can be used to introduce a new carbon-carbon bond and form a tertiary alcohol.[5]

Caption: Nucleophilic addition of a Grignard reagent.

The methylene protons (α-protons) are acidic (pKa ≈ 19-20) and can be removed by a base to form an enolate nucleophile. This is the foundational step for many important reactions, including the synthesis of the antidepressant Bupropion.

α-Bromination: This reaction is a critical step in the synthesis of many pharmaceutical derivatives. It proceeds via an enol or enolate intermediate.[6] Under acidic conditions, the reaction can typically be stopped at the mono-bromination stage.

Caption: Acid-catalyzed α-bromination workflow.

The resulting α-bromoketone is a potent electrophile, primed for nucleophilic substitution (Sₙ2) by amines, such as tert-butylamine in the synthesis of Bupropion.

The substituents on the ring direct the position of incoming electrophiles. The acyl group (-COR) is a meta-director and strongly deactivating. The fluorine atom is an ortho-, para-director but is also deactivating. In this competitive scenario, the powerful deactivating effect of the acyl group dominates, directing most electrophilic attacks to the C-5' position (meta to the acyl group). However, reactions may be sluggish and require harsh conditions.

Analytical and Quality Control Protocols

Robust analytical methods are essential for verifying the purity and identity of this compound in research and manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.

Self-Validating Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). An internal standard (e.g., dodecane) can be added for precise quantification.

-

Instrument Setup:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), provides excellent resolution for aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program ensures elution of the analyte and any higher-boiling impurities.

-

MS Detector: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identification: Confirm the identity of the main peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Key fragments to verify are m/z 152, 123, and 95.

-

Purity Assessment: Calculate purity by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a powerful method for purity analysis, especially for non-volatile contaminants.

Self-Validating Protocol:

-

Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase or acetonitrile.

-

Instrument Setup:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice for reversed-phase separation of moderately non-polar compounds.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducible retention times.

-

Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance, typically around 254 nm, determined by a UV scan.

-

-

Data Analysis:

-

Identification: The identity is confirmed by matching the retention time of the main peak with that of a certified reference standard.

-

Purity Assessment: Purity is determined by area percent, similar to the GC method. The system's suitability is verified by ensuring adequate peak symmetry (tailing factor < 1.5) and resolution from any adjacent impurity peaks.

-

Safety, Handling, and Storage

As a Senior Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also include warnings for being harmful if swallowed (H302) and potentially causing respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize degradation.[2]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a strategy widely used in medicinal chemistry.

-

Pharmaceutical Synthesis: Its most prominent application is as a key starting material for the synthesis of Bupropion, an antidepressant and smoking cessation aid. It is also used in the development of novel analgesic and anti-inflammatory agents.

-

Materials Science: It can be used in the production of specialty polymers and resins, where the fluorine content can impart desirable properties like thermal resistance and low surface energy.

-

Chemical Research: It serves as a building block for creating diverse chemical libraries for screening purposes and as a substrate for studying the mechanisms of organic reactions involving fluorinated aromatic ketones.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoropropiophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-fluoropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 521183, this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. Retrieved from [Link]

-

Govindasami, P., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. Journal of Molecular Modeling, 17, 1587–1598. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Leonard, M. S. (2013, December 16). Alpha Bromination [Video]. YouTube. Retrieved from [Link]

-

Udhayakala, P., Seshadri, S., Rajendiran, T. V., & Gunasekaran, S. (2010). Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone and 3'-nitropropiophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 567-73. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-fluoropropiophenone. Retrieved from [Link]

-

Przybyciel, M. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Evaluation of 3'-Fluoropropiophenone Analogs

<_>

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoropropiophenone serves as a versatile chemical scaffold, recognized for its utility as a key intermediate in the synthesis of a wide range of organic molecules, particularly within pharmaceutical and medicinal chemistry.[1] The strategic placement of a fluorine atom on the phenyl ring enhances its chemical reactivity and provides a valuable tool for modulating the physicochemical and pharmacological properties of its derivatives.[1] This guide provides an in-depth exploration of the rationale, design, synthesis, and characterization of structural analogs based on the this compound core. We delve into key synthetic transformations, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to empower researchers in the development of novel compounds.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 1-(3-fluorophenyl)propan-1-one, is a ketone derivative that has garnered significant interest as a building block in organic synthesis.[1][2][3] Its structure is foundational to a class of compounds known as synthetic cathinones, which are β-keto amphetamine analogs.[4][5][6] The presence of the β-keto group is a defining feature of all synthetic cathinones.[5][6]

The introduction of a fluorine atom at the meta-position of the phenyl ring is not trivial. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and potency.

-

Lipophilicity & Permeability: Strategic fluorination can modulate a compound's lipophilicity, influencing its ability to cross biological membranes like the blood-brain barrier.

These attributes make this compound and its analogs compelling targets for drug discovery programs, particularly in neuroscience, where they often interact with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5][6][7]

Rationale for Analog Development: Tuning Pharmacological Activity

The primary goal of developing structural analogs of this compound is to systematically modify its chemical structure to achieve a desired pharmacological profile. This involves fine-tuning the compound's interaction with biological targets, primarily the monoamine transporters.[7][8] Synthetic cathinones can act as either transporter blockers (like cocaine) or transporter substrates that induce neurotransmitter release (like amphetamine).[6][7] The specific structural features of an analog dictate its mechanism of action and its selectivity for DAT, SERT, or NET.[7][8][9]

Key objectives in analog design include:

-

Potency: Increasing the affinity of the compound for its intended target.

-

Selectivity: Enhancing the compound's affinity for one transporter over others to minimize off-target effects. For example, higher potency at SERT compared to DAT may be associated with empathogenic effects, while high DAT potency is linked to abuse potential.[10][11]

-

Mechanism of Action: Shifting the compound's function from a releasing agent to an uptake inhibitor, or vice versa.

-

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

Core Synthetic Strategies and Structure-Activity Relationships (SAR)

The synthesis of this compound analogs typically begins with the core structure and extends through several key transformations. The molecular scaffold offers three primary regions for modification, each influencing the final compound's properties in predictable ways.[8]

Caption: Key regions for structural modification of the this compound scaffold.

Synthesis of the this compound Core

The most direct method for synthesizing the propiophenone core is through a Friedel-Crafts acylation .[12][13] This reaction involves treating an aromatic compound (fluorobenzene) with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[13]

An alternative route involves the reaction of 3-fluorobenzonitrile with a Grignard reagent like ethylmagnesium bromide, followed by acidic hydrolysis.[16][17]

Region 1: Phenyl Ring Substitution

Further substitution on the aromatic ring can dramatically alter transporter selectivity.

-

SAR Insights:

-

Para-substitution (at the 4-position) with bulky or electron-withdrawing groups, such as trifluoromethyl (CF₃), tends to enhance selectivity towards SERT.[8]

-

Meta-substituted cathinones (like the parent 3'-fluoro compound) often exhibit higher affinity for DAT compared to their para-analogs, leading to greater psychostimulant effects.[8]

-

Adding a 3,4-methylenedioxy group (as seen in methylone or MDPV) generally shifts selectivity toward SERT.[18]

-

Region 2 & 3: Side-Chain and Amino Group Modifications (The Mannich Reaction)

The most common strategy for introducing the crucial β-amino group and modifying the side chain is the Mannich reaction . This is a three-component reaction involving the ketone (this compound), an aldehyde (often formaldehyde), and a primary or secondary amine hydrochloride.[19][20][21][22] This versatile reaction forms both a C-C and a C-N bond in a single pot.[20][21]

The general workflow is as follows:

-

α-Halogenation (Intermediate Step): A common precursor route involves the α-bromination of this compound. This reaction proceeds under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking Br₂.[9][23][24][25] This creates a reactive α-bromoketone intermediate.

-

Nucleophilic Substitution: The α-bromoketone is then reacted with a desired primary or secondary amine (e.g., methylamine, pyrrolidine). The amine displaces the bromide to form the final β-aminoketone, a structural analog of this compound.

-

SAR Insights (α-Carbon Chain):

-

Increasing the length of the alkyl chain on the α-carbon (from methyl to propyl, butyl, etc.) generally increases potency at DAT.[7][8] This is particularly evident in the α-pyrrolidinophenone series (e.g., α-PVP, α-PHP).[6][7][10]

-

Longer aliphatic side chains have also been correlated with increased cytotoxicity.[8]

-

-

SAR Insights (Amino Group):

-

N-Alkylation: Increasing the size of the N-alkyl group (e.g., from N-methyl to N-ethyl) can increase DAT inhibitor potency.[18]

-

Cyclization: Incorporating the nitrogen into a pyrrolidine ring is a common modification that often results in potent DAT blockers with high abuse potential.[6][7][10] These compounds are typically pure uptake inhibitors rather than neurotransmitter releasers.[6][10]

-

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structure of newly synthesized analogs is critical. A multi-technique approach provides a self-validating system for characterization.

| Analytical Technique | Purpose | Key Information Provided |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns offer structural clues. |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the precise arrangement of atoms and the carbon-hydrogen framework. Essential for identifying isomers. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone. |

| HPLC / UPLC | Purity Assessment | Quantifies the purity of the final compound by separating it from starting materials, by-products, and other impurities. |

This combination of techniques is standard in forensic and medicinal chemistry for the unambiguous identification of synthetic cathinone derivatives.[26][27][28][29]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety guidelines.

Protocol: Synthesis of 3'-Fluoro-α-bromopropiophenone

Causality: This protocol uses acid-catalyzed bromination. The acid (HBr in acetic acid) promotes the formation of the enol tautomer, which is the active nucleophile that reacts with elemental bromine.[9][24][25] This method favors mono-halogenation, whereas base-promoted halogenation can lead to multiple additions.[30]

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of ketone), add a catalytic amount of 48% HBr (2-3 drops).

-

Bromine Addition: While stirring at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. The red-brown color of the bromine should dissipate as it is consumed.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Pour the reaction mixture slowly into a beaker of ice water (50 mL). The product will precipitate as a solid or oil.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone. The product can be further purified by recrystallization or column chromatography.

Protocol: Synthesis of a β-Aminoketone Analog (e.g., 3'-Fluoro-N-methylcathinone)

Causality: This is a nucleophilic substitution reaction. The highly basic amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group. A weak base like triethylamine is added to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.[31]

-

Reaction Setup: Dissolve the crude 3'-fluoro-α-bromopropiophenone (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (10 mL per gram).

-

Amine Addition: Add a solution of methylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in the same solvent.

-

Reaction: Stir the mixture at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Add dilute hydrochloric acid to the reaction mixture. Separate the aqueous layer and wash the organic layer with water.

-

Basification & Extraction: Make the aqueous layer alkaline (pH > 10) with 2M sodium hydroxide. Extract the freebase product with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure β-aminoketone. The hydrochloride salt can be prepared by treating a solution of the freebase in ether with ethereal HCl.

Synthetic Workflow Visualization

The overall process from starting materials to a final, characterized analog can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound analogs.

Conclusion

The this compound scaffold is a powerful and adaptable platform for the design and synthesis of novel psychoactive compounds and potential therapeutic agents. By understanding the fundamental synthetic reactions, such as Friedel-Crafts acylation and Mannich-type reactions, and by leveraging established structure-activity relationships, researchers can rationally design analogs with tailored pharmacological profiles. The strategic modification of the phenyl ring, α-carbon side chain, and terminal amino group provides a robust toolkit for modulating potency and selectivity at monoamine transporters. Rigorous purification and analytical characterization are paramount to ensuring the integrity of the synthesized compounds and the validity of subsequent biological evaluation.

References

- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). Pharmaceuticals (Basel).

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47. [Link]

-

Wang, L., et al. (2015). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 17(21), 5444–5447. [Link]

-

Ashenhurst, J. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Chad's Prep. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

Patel, H. D., et al. (2019). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. RASĀYAN Journal of Chemistry, 12(2), 655-661. [Link]

-

LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. [Link]

-

Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(9), 2699–2709. [Link]

-

El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25293–25324. [Link]

-

LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 762228. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47. [Link]

-

Man, Y., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug Testing and Analysis, 9(8), 1162–1171. [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

-

Fraga, T. C., et al. (2024). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry. [Link]

-

De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science, 4(3), e1449. [Link]

-

Balasubramanian, T., & M., S. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 2278-3075. [Link]

-

JoVE. (2023). Base-Promoted α-Halogenation of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Drosou, C., & K., K. (2020). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Journal of Analytical Toxicology, 44(1), 1–12. [Link]

-

Shank, M., et al. (2013). Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology: Method Development, Drug Distribution and Interpretation of Results. Journal of Analytical Toxicology, 37(3), 144–152. [Link]

-

Drug Enforcement Administration. (2014). Schedules of Controlled Substances: Temporary Placement of 10 Synthetic Cathinones Into Schedule I. Federal Register, 79(47). [Link]

-

Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone (propionylbenzene) from benzene. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

steph du. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. [Link]

- Google Patents. (2014). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

- Google Patents. (1964). US3145216A - Friedel-crafts ketone synthesis.

-

Wikipedia. Mephedrone. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 119–142. [Link]

-

Chem-Impex. This compound. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521183, this compound. [Link]

-

PrepChem. Synthesis of 3'-chloropropiophenone. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]

- 4. dea.gov [dea.gov]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]